3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including an indole ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include:
Indole Synthesis: Starting from 6-fluoroindole, various functionalization reactions are performed to introduce the desired substituents.
Thiazole Synthesis: The thiazole ring is synthesized using a combination of pyridine-2-yl and other reagents under controlled conditions.
Coupling Reaction: The final coupling of the indole and thiazole intermediates is achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-chloro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- 3-(6-bromo-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- 3-(6-methyl-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15FN4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H15FN4OS/c20-14-5-4-13-6-9-24(17(13)11-14)10-7-18(25)23-19-22-16(12-26-19)15-3-1-2-8-21-15/h1-6,8-9,11-12H,7,10H2,(H,22,23,25) |
InChI Key |
QRWYGGATPQEXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.